molecular formula C5H10ClN5O B7857216 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride

Cat. No.: B7857216
M. Wt: 191.62 g/mol
InChI Key: PQLDZHPFYKIKFZ-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride can be achieved through several methods. One common method involves the cyclization of hydrazine hydrate, aminocyanide, and formic acid. Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization. Additionally, guanidine nitrate can be used as a starting material, reacting with acetic acid at low temperatures, followed by oxalic acid and refluxing to complete the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLDZHPFYKIKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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